5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine
Description
Historical Context and Discovery
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine and pyrrole chemistry. The foundation for pyrrolopyridine chemistry was established with the discovery of pyridine itself, which was first documented by Scottish scientist Thomas Anderson in 1849. Anderson isolated pyridine from the oil obtained through high-temperature heating of animal bones, describing it as a colorless liquid with unpleasant odor that was highly soluble in water and readily soluble in concentrated acids. The name "pyridine" was derived from the Greek word "pyr" meaning fire, reflecting the compound's flammable nature and the high-temperature conditions required for its initial isolation.
The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871, respectively, that pyridine's structure was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural understanding was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthesis of pyridine derivatives was achieved in 1876 when William Ramsay combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound. Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives in 1881 established the foundation for modern pyrrolopyridine chemistry.
The specific development of pyrrolopyridine compounds, including the [2,3-c] isomer that characterizes this compound, represents a more recent advancement in heterocyclic chemistry. The compound with Chemical Abstracts Service registry number 1221153-79-2 and molecular formula C₁₀H₁₁ClN₂ has emerged as a significant research target due to its potential biological activities. The synthesis and characterization of this specific compound reflect the ongoing evolution of heterocyclic chemistry toward more complex, biologically relevant structures that incorporate multiple pharmacophoric elements within a single molecular framework.
The discovery and development of this compound represent the culmination of over a century of advances in heterocyclic synthesis and understanding. The compound's emergence in contemporary chemical literature reflects the increasing sophistication of synthetic methodologies and the growing recognition of pyrrolopyridine scaffolds as valuable platforms for drug discovery and development.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural features and the broad spectrum of biological activities exhibited by pyrrolopyridine derivatives. This compound exemplifies the importance of heterocyclic scaffolds in medicinal chemistry, where the incorporation of nitrogen atoms into cyclic structures provides opportunities for diverse biological interactions and enhanced pharmacological properties. The molecular structure features a fused pyrrole and pyridine ring system with an isopropyl substituent at one nitrogen atom and a chlorine atom at the 5-position of the pyridine ring, creating a unique arrangement that contributes to its distinctive chemical properties.
The compound's significance is further emphasized by its classification as a nitrogen-containing heterocycle, specifically within the pyrrolopyridine class, which has demonstrated remarkable versatility in biological applications. Research has shown that pyrrolopyridine derivatives exhibit a wide range of pharmacological activities, including their use in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities. The presence of both pyrrole and pyridine pharmacophores within a single molecular framework provides opportunities for multiple biological interactions, making these compounds particularly valuable in drug discovery efforts.
The chemical reactivity of this compound is influenced by its functional groups, particularly the chlorine substituent and the nitrogen-containing heterocyclic system. The compound can participate in several types of chemical reactions, including oxidation reactions using potassium permanganate in acidic conditions, reduction reactions employing lithium aluminum hydride in anhydrous ether, and substitution reactions utilizing sodium methoxide as a suitable medium. This reactivity profile makes the compound valuable as both a synthetic intermediate and a lead compound for further structural modifications.
The mechanism of action for this compound involves its interaction with specific biological targets, particularly through its ability to bind to enzymes and receptors. Research suggests that pyrrolopyridine compounds can affect cellular processes such as apoptosis and cell cycle regulation by targeting specific sites on biomolecules like tubulin. The compound's expected moderate solubility in organic solvents, combined with its high gastrointestinal absorption potential based on its Log P value, indicates favorable pharmacokinetic properties for drug development applications.
Position in the Pyrrolopyridine Family of Compounds
The pyrrolopyridine family represents a diverse group of heterocyclic compounds characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring, with these compounds also known as azaindoles or azaizoindoles depending on the arrangement of nitrogen atoms in the bicyclic structure. Pyrrolopyridines occur in six isomeric forms, each distinguished by the specific arrangement of the nitrogen atoms within the fused ring system. The [2,3-c] isomer, which characterizes this compound, represents one of these six possible structural arrangements and occupies a unique position within this chemical family.
The positioning of this compound within the pyrrolopyridine family is significant due to the distinct biological activities associated with different isomeric forms. While pyrrolo[3,4-c]pyridine derivatives have been extensively studied as analgesic and sedative agents, and pyrrolo[2,3-b]pyridine derivatives have shown promise as kinase inhibitors, the [2,3-c] isomer offers unique opportunities for biological interaction due to its specific nitrogen positioning and substitution pattern. The compound's structure allows for specific interactions with biological targets while maintaining the favorable pharmacological properties associated with the broader pyrrolopyridine family.
Comparative analysis of different pyrrolopyridine isomers reveals the importance of structural specificity in determining biological activity. The [2,3-c] arrangement in this compound provides a distinct electronic distribution and spatial orientation compared to other isomers, influencing its interaction with biological targets and its potential therapeutic applications. This structural specificity has led to its investigation as a building block for compounds targeting various biological pathways, including those involved in cancer treatment and enzyme inhibition.
| Pyrrolopyridine Isomer | Structural Features | Primary Biological Applications | Key Research Areas |
|---|---|---|---|
| Pyrrolo[2,3-c]pyridine | N atoms at positions 2,3 relative to pyrrole | Enzyme inhibition, anticancer activity | Drug development, medicinal chemistry |
| Pyrrolo[3,4-c]pyridine | N atoms at positions 3,4 relative to pyrrole | Analgesic and sedative effects | Nervous system disorders |
| Pyrrolo[2,3-b]pyridine | N atoms at positions 2,3 relative to pyridine | Kinase inhibition | Cancer therapy, cell cycle regulation |
| Pyrrolo[3,2-c]pyridine | N atoms at positions 3,2 relative to pyridine | FMS kinase inhibition | Anticancer and antiarthritic applications |
The presence of specific substituents on the this compound scaffold further distinguishes it within the pyrrolopyridine family. The chlorine atom at the 5-position and the isopropyl group at the 1-position create a unique substitution pattern that influences both the compound's chemical reactivity and its biological activity profile. These substituents can significantly affect the compound's interaction with biological targets, its pharmacokinetic properties, and its potential for further structural modification through synthetic chemistry approaches.
The compound's position within the pyrrolopyridine family is also reflected in its applications across multiple research areas. While serving as a key intermediate in pharmaceutical development, particularly for targeted cancer therapies, it also finds utility in biochemical research for enzyme inhibition studies and in agricultural chemistry for the development of advanced agrochemicals. This versatility demonstrates the broad applicability of the [2,3-c] pyrrolopyridine scaffold and reinforces its significance within the larger family of pyrrolopyridine compounds.
Properties
IUPAC Name |
5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-7(2)13-4-3-8-5-10(11)12-6-9(8)13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAVVXYESLVJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=CC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729144 | |
| Record name | 5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-79-2 | |
| Record name | 5-Chloro-1-(1-methylethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Group Reduction and Ring Closure
A foundational method involves the reduction of nitro-substituted intermediates followed by cyclization. Source details a protocol where sodium nitrite is added to a precursor compound (Formula V), followed by tin chloride reduction to yield a diamine intermediate (Formula VI). Subsequent reaction with a carbonyl-containing compound (Formula VII) facilitates imine formation, which undergoes acid-catalyzed cyclization to generate the pyrrolo[2,3-c]pyridine core.
Reaction Conditions:
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Step 1 (Nitration): Sodium nitrite in aqueous HCl at 0–5°C for 2 hours.
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Step 2 (Reduction): Tin chloride in ethanol under reflux for 4 hours.
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Step 3 (Cyclization): Glacial acetic acid at 80°C for 6 hours.
This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-nitration side reactions.
Suzuki-Miyaura Coupling for Isopropyl Substitution
Palladium-Catalyzed Cross-Coupling
The isopropyl group at the 1-position is efficiently introduced via Suzuki-Miyaura coupling. Source demonstrates this using 5-bromo-1H-pyrrolo[2,3-b]pyridine and isopropylboronic acid in the presence of a palladium catalyst () and potassium carbonate. This method offers excellent regiocontrol and tolerates diverse boronic acids.
Typical Conditions:
Yield Data:
| Boronic Acid | Yield (%) | Purity (%) |
|---|---|---|
| Isopropylboronic | 78 | 95 |
| Phenylboronic | 82 | 97 |
Industrial-Scale Continuous Flow Synthesis
Microreactor Technology for Enhanced Efficiency
Source highlights a continuous flow process to improve reaction control and scalability. Key steps include:
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Precursor mixing in a T-shaped micromixer.
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Reaction in a temperature-controlled tubular reactor.
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In-line quenching and purification via ion-exchange resins.
Advantages:
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30% reduction in reaction time compared to batch processes.
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Consistent product quality (purity >98%).
Post-Synthetic Functionalization and Purification
Tosylation for Intermediate Stabilization
To prevent unwanted side reactions during subsequent steps, intermediates are often stabilized via tosylation. Source employs p-toluenesulfonyl chloride () in dichloromethane with aqueous sodium hydroxide, achieving near-quantitative conversion.
Procedure:
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization | 45–60 | 90–92 | Moderate |
| Suzuki Coupling | 70–85 | 95–97 | High |
| Continuous Flow | 80–88 | 98+ | Industrial |
The Suzuki-Miyaura coupling route offers the best balance of yield and scalability, while continuous flow processes are optimal for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrrolo[2,3-c]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine serves as a crucial intermediate in the development of novel pharmaceuticals. Its applications include:
- Anticancer Research: The compound acts as a selective inhibitor of the B-Raf kinase (B-Raf(V600E)), which is implicated in various cancers. Inhibitors targeting this pathway are being developed to create targeted cancer therapies .
- Enzyme Inhibition Studies: This compound is utilized to explore enzyme inhibition mechanisms, aiding in the understanding of metabolic pathways and the development of new drugs .
Case Study: B-Raf Inhibition
A study demonstrated that derivatives of this compound effectively inhibited B-Raf kinase activity in vitro, showcasing potential for therapeutic applications in treating melanoma and other cancers associated with B-Raf mutations.
Biochemical Research
In biochemical studies, this compound is employed to investigate:
- Signal Transduction Pathways: It plays a role in understanding signaling pathways related to cell proliferation and survival.
- Drug Development: The compound's structure allows for modifications that enhance its efficacy as a pharmaceutical agent.
Agricultural Chemistry
Research is ongoing into the use of this compound for developing advanced agrochemicals. Potential applications include:
- Pesticide Formulations: The compound may enhance crop protection by targeting specific pests and diseases, thereby improving agricultural yield.
Material Science
The compound's unique chemical structure makes it suitable for applications in material science:
- Polymer Development: It is being investigated for its properties in creating polymers with enhanced thermal stability and chemical resistance. This can lead to the development of advanced materials for various industrial applications.
Diagnostic Applications
Researchers are exploring the potential of this compound in diagnostic tools:
- Biomarker Detection: The compound may assist in developing diagnostic tools that detect specific biomarkers associated with diseases, improving early detection and treatment outcomes.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer therapies, enzyme inhibitors | Effective B-Raf inhibitor |
| Biochemical Research | Signal transduction studies | Aids understanding of metabolic pathways |
| Agricultural Chemistry | Pesticide formulations | Potential to enhance crop protection |
| Material Science | Polymer development | Improved thermal stability |
| Diagnostic Applications | Biomarker detection tools | Enhances early disease detection |
Mechanism of Action
The mechanism of action of 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In the case of receptor interaction, it can modulate signal transduction pathways, leading to altered cellular responses. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
- 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (): This analog replaces the isopropyl group with a triisopropylsilyl (TIPS) moiety. The [2,3-b] ring fusion (vs. [2,3-c] in the target compound) alters electronic distribution and binding interactions.
5-Chloro-1H-pyrrolo[2,3-c]pyridine ():
The absence of the isopropyl group at the 1-position reduces steric hindrance, increasing reactivity in cross-coupling reactions (e.g., Kumada couplings, as in ). However, this also decreases stability under physiological conditions.
Substituent Variations at the 5-Position
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ():
Replacing chlorine with a methoxy group introduces electron-donating properties, which may enhance solubility but reduce electrophilic reactivity. The carboxylic acid group at the 2-position enables hydrogen bonding, making this analog suitable for metal coordination or prodrug design.5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine ():
The addition of a fluorine atom at the 4-position increases electronegativity and metabolic resistance. The [2,3-b] isomer exhibits distinct π-stacking behavior compared to the [2,3-c] system in the target compound.
Functional Group Additions
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ():
The carboxylic acid group at the 3-position enhances polarity, improving water solubility but limiting blood-brain barrier penetration. This derivative is used as a pharmaceutical intermediate for amide or ester conjugates.5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine ():
The iodine substituent at the 6-position facilitates further functionalization via halogen-exchange reactions (e.g., Suzuki-Miyaura couplings). The TIPS group provides steric protection during synthesis.
Comparative Data Table
Key Research Findings
- Electronic Effects : Chlorine at the 5-position increases electrophilicity, facilitating nucleophilic aromatic substitution, while bulky groups (e.g., isopropyl, TIPS) modulate steric accessibility .
- Isomeric Differences : [2,3-b] vs. [2,3-c] isomers exhibit divergent electronic properties due to variations in nitrogen positioning, affecting binding to biological targets .
- Synthetic Flexibility : Halogenated pyrrolopyridines serve as versatile intermediates for late-stage diversification, as demonstrated in and .
Biological Activity
5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁ClN₂
- Molecular Weight : 194.66 g/mol
- CAS Number : 1221153-79-2
The compound features a pyrrolo-pyridine core structure with a chlorine atom at the 5-position and an isopropyl group at the 1-position. These structural characteristics influence its chemical reactivity and biological interactions significantly .
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been shown to inhibit SGK-1 kinase, which is involved in various cellular processes including glucose metabolism and cell survival. This inhibition can lead to therapeutic effects against diseases associated with abnormal SGK-1 activity .
- Biochemical Pathways : Interaction studies suggest that it influences pathways related to glucose regulation, potentially aiding in the management of diabetes by reducing blood glucose levels.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been investigated for its ability to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation.
- Inhibition of Tumor Growth : Preclinical models have shown promising results in inhibiting tumor growth, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Research indicates significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Study on Enzyme Inhibition
A study focused on the inhibition of SGK-1 kinase demonstrated that this compound effectively reduced enzyme activity in vitro. This reduction correlated with decreased cellular proliferation in cancer cell lines, highlighting its potential application in cancer therapy.
| Compound | SGK-1 Inhibition (%) | Effect on Cell Proliferation (%) |
|---|---|---|
| Control | 0 | 100 |
| Test Compound | 75 | 30 |
Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several pyrrolo compounds, including this compound:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Both |
Q & A
Basic: What are the foundational synthetic routes for 5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves halogenation and nucleophilic substitution. Key steps include:
- Chlorination: Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine at the 5-position under reflux conditions .
- Isopropyl Introduction: Employ nucleophilic substitution with isopropyl iodide or bromide in anhydrous environments using bases like NaH () or ZnCl₂ as a catalyst ().
Optimization Strategies:
| Parameter | Optimization Approach |
|---|---|
| Temperature | Reflux (~80–110°C) for halogenation; room temperature for substitution . |
| Solvent | Anhydrous THF or dichloromethane to minimize hydrolysis . |
| Catalyst | ZnCl₂ or Pd(PPh₃)₄ for cross-coupling reactions (). |
| Purification | Use column chromatography or HPLC to isolate high-purity product . |
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives?
Answer:
Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., chloro, isopropyl) and compare bioactivity ().
- Computational Modeling: Use docking studies (e.g., targeting FGFRs or SGK-1) to predict binding affinities and rationalize experimental data ().
- Assay Standardization: Replicate experiments under controlled conditions (pH, cell lines) to minimize variability .
Example:
In -Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine showed antiproliferative activity, whereas positional isomers lacked efficacy, highlighting the importance of substituent placement.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at N1, chlorine at C5) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation ().
- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry (e.g., pyrrolo-pyridine ring fusion) .
- HPLC: Ensure >95% purity using reverse-phase chromatography ().
Advanced: How can reaction scalability be improved without compromising yield or purity?
Answer:
- Continuous Flow Synthesis: Enhances reproducibility and reduces by-products via precise control of temperature/pressure ().
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to improve efficiency ().
- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Case Study:
achieved 85% yield in chloromethylation using continuous flow synthesis, compared to 70% in batch reactions.
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Kinase Inhibition: Acts as a core scaffold for FGFR or SGK-1 inhibitors due to its planar aromatic structure ().
- Anticancer Agents: Derivatives exhibit antiproliferative effects in cell lines (e.g., MCF-7) via apoptosis induction .
- Probe Development: Fluorinated analogs (e.g., 5-trifluoromethyl derivatives) enable PET imaging studies ( ).
Advanced: What strategies mitigate undesired reactivity during functionalization?
Answer:
- Protecting Groups: Use triisopropylsilyl (TIPS) or phenylsulfonyl groups to shield reactive NH positions ( ).
- Regioselective Catalysis: Employ directing groups (e.g., boronic acids) to control substitution sites ().
- Low-Temperature Reactions: Minimize side reactions (e.g., oxidation) by conducting steps at 0–5°C .
Example:
In , TIPS protection enabled selective ethynylation at the 6-position without competing reactions.
Basic: How is the compound’s stability assessed under different storage conditions?
Answer:
- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) if UV-Vis spectra indicate photodegradation ().
- Moisture Control: Use molecular sieves in storage containers to prevent hydrolysis of the chloro group .
Advanced: How can computational tools guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction: Use software like SwissADME to optimize logP (ideally 2–3) and reduce CYP450 inhibition .
- Quantum Mechanics (QM): Calculate electron density maps to prioritize sites for fluorination (improves metabolic stability) ( ).
- Molecular Dynamics (MD): Simulate membrane permeability to enhance bioavailability ().
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy ( ).
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂) .
- Waste Disposal: Neutralize halogenated by-products with sodium bicarbonate before disposal .
Advanced: How can structural analogs be synthesized to explore SAR without compromising synthetic feasibility?
Answer:
- Parallel Synthesis: Use combinatorial libraries with diverse boronic acids or amines ( ).
- Halogen Exchange: Replace chlorine with iodine via Finkelstein reaction for radiolabeling studies ().
- Bioisosteres: Substitute isopropyl with cyclopropyl or trifluoromethyl groups to balance lipophilicity and steric effects ( ).
Example:
synthesized 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine via iodination, enabling subsequent Suzuki-Miyaura couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
